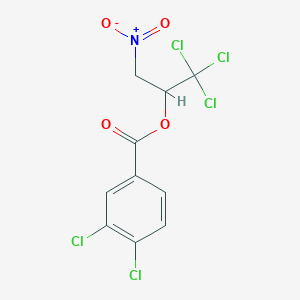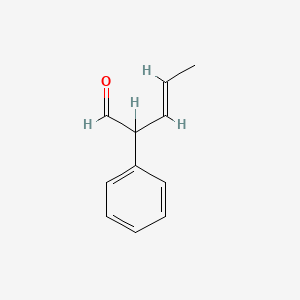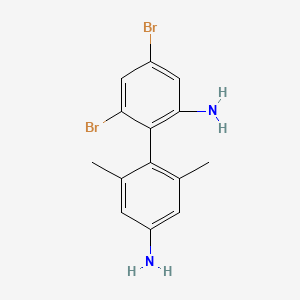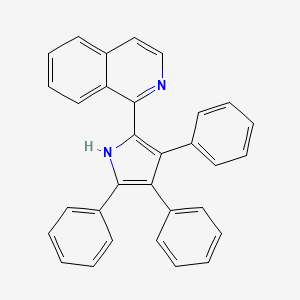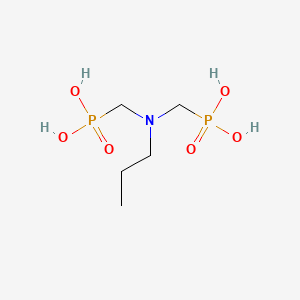
((Propylimino)bis(methylene))diphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Propylimino)bis(methylene))diphosphonic acid is a chemical compound with the molecular formula C5H15NO6P2 It is known for its unique structure, which includes a propyl group attached to an imino group, bis(methylene) groups, and diphosphonic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
((Propylimino)bis(methylene))diphosphonic acid can be synthesized through the reaction of primary amines, paraformaldehyde, and phosphorous acid in an acidic medium. The reaction typically requires controlled conditions, including the use of methanesulfonic acid and the addition of POCl3 or PCl3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
((Propylimino)bis(methylene))diphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where the imino group or phosphonic acid moieties are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, amines, and substituted derivatives of this compound. These products can have different properties and applications depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
((Propylimino)bis(methylene))diphosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of bone-related diseases due to its ability to bind to calcium ions.
Industry: The compound is used in the formulation of corrosion inhibitors, scale inhibitors, and as a chelating agent in various industrial processes
Mecanismo De Acción
The mechanism of action of ((Propylimino)bis(methylene))diphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding property makes it effective in inhibiting the formation of calcium-based scales and in preventing corrosion. In biological systems, the compound can inhibit enzymes by binding to metal cofactors, thereby affecting the enzyme’s activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methylenediphosphonic acid: A simpler analog with similar binding properties but lacking the imino and propyl groups.
Ethylenediamine-tetrakis(methylenephosphonic acid): A more complex compound with multiple phosphonic acid groups and a different structure.
N-Ethyliminodimethylenediphosphonic acid: Similar in structure but with an ethyl group instead of a propyl group
Uniqueness
((Propylimino)bis(methylene))diphosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to bind to metal ions and participate in various chemical reactions makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
5995-27-7 |
|---|---|
Fórmula molecular |
C5H15NO6P2 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
[phosphonomethyl(propyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
HSEVIBLFMJQZMK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



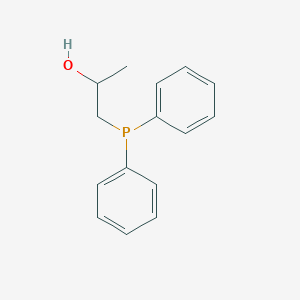
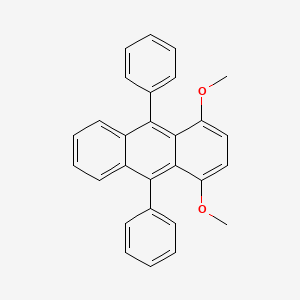
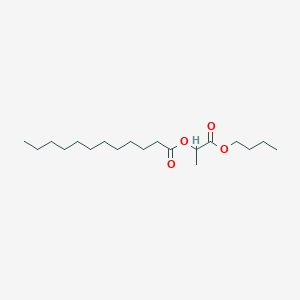
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
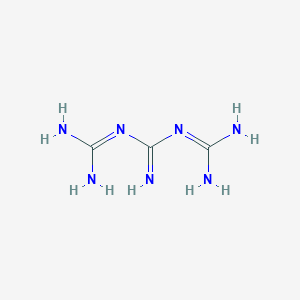
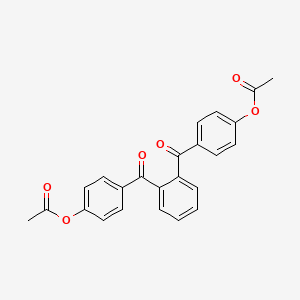
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)
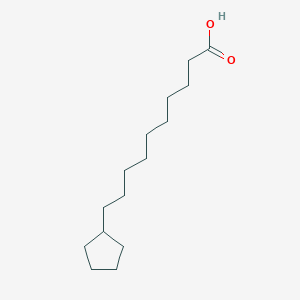
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
